molecular formula C11H13N3O2 B070509 Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate CAS No. 175137-01-6

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Cat. No. B070509
M. Wt: 219.24 g/mol
InChI Key: MYLCLHCKBABUTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate and related compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. A study by Viveka et al. (2016) details the synthesis of a similar pyrazole ester, prepared from a one-pot condensation reaction, demonstrating the methodologies that could be applicable to synthesizing the compound of interest. This process typically involves the reaction of precursors such as ethyl acetoacetate and hydrazine derivatives, under conditions that favor the formation of the pyrazole ring (Viveka et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, is characterized using techniques such as single-crystal X-ray diffraction. These studies reveal the compound's crystalline structure, molecular geometry, and intermolecular interactions. For instance, the analysis by S. Viveka and colleagues provides insights into the crystal structure of a closely related compound, demonstrating the typical structural features of pyrazole esters, such as bond lengths, angles, and the presence of intermolecular hydrogen bonding (S. Viveka et al., 2016).

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Pyrazole derivatives, due to their significant reactivity and versatility, serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones is highly valued for generating heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles, highlighting the scaffold's utility in synthesizing diverse heterocyclic structures under mild conditions (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives are known for their broad spectrum of biological activities, making them potent medicinal scaffolds. These activities include antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. The synthetic approaches and medicinal significance of methyl-substituted pyrazoles, for instance, have been extensively reviewed, showcasing their importance in the development of new therapeutic agents (Sharma et al., 2021).

Biological Activities

The pyrazole carboxylic acid derivatives, closely related to the core structure , exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-tubercular properties. Their synthesis and biological applications have been detailed, providing insights into the therapeutic potential of such compounds (Cetin, 2020).

properties

IUPAC Name

ethyl 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-8-12-13(2)10(9)14-6-4-5-7-14/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLCLHCKBABUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380531
Record name Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

CAS RN

175137-01-6
Record name Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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